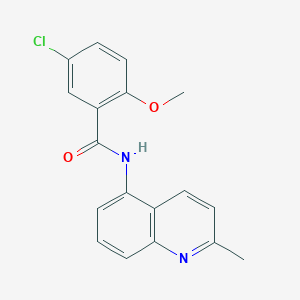

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide" is a chemical entity that appears to be related to various synthesized compounds aimed at biological activity or chemical properties analysis. Although the provided papers do not directly discuss this compound, they do involve similar structures and functionalities which can be informative for understanding the compound .

Synthesis Analysis

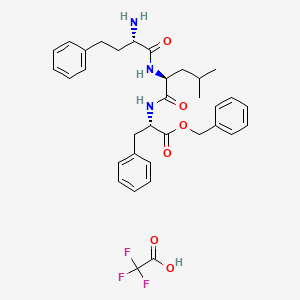

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of a novel heteroannulated chromone derivative is achieved through a DBU catalyzed condensation reaction . These methods suggest that the synthesis of "5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide" could also involve multi-step reactions including condensation, functional group transformations, and possibly catalysis to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide" has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, Density Functional Theory (DFT) calculations can provide insights into the equilibrium geometry, electronic structure, and other properties such as HOMO-LUMO energies and Mulliken atomic charges . These techniques and computational methods would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including condensation and subsequent treatment with bases or nucleophiles to yield complex heterocyclic structures . Oxidation and further functionalization reactions are also common, leading to derivatives with different oxidation states or substituents . These reactions are indicative of the potential reactivity of "5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide" and could guide the exploration of its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied through experimental and theoretical methods. For example, the electronic absorption spectra of a novel compound were measured in different solvents, and the observed bands were discussed using TD-DFT calculations . NLO properties and NBO analysis provide further understanding of the electronic structure and potential applications of these compounds . These analyses would be relevant for "5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide" to predict its solubility, stability, and potential for interactions with biological targets or other chemicals.

科学的研究の応用

Sigma-2 Receptor Probes and Imaging Agents

Sigma-2 Receptor Binding Affinity : Research on conformationally flexible benzamide analogues, including compounds with structural similarities to 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, has demonstrated high affinity for σ2 receptors. For instance, radiolabeled analogues have been developed as novel sigma-2 receptor probes for studying σ2 receptors in vitro, highlighting their potential utility in research focused on cancer and neurodegenerative diseases (Xu et al., 2005).

Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled benzamide analogues, related to 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, have been synthesized and evaluated as potential ligands for PET imaging of σ2 receptor status in solid tumors. These compounds showed high tumor uptake and favorable tumor/normal tissue ratios, suggesting their application in cancer diagnosis and monitoring (Tu et al., 2007).

Synthetic Pathways and Derivative Applications

Improved Synthetic Routes : Studies on improving synthetic routes for related compounds have been conducted, aiming at efficient and cost-effective production of key intermediates for the synthesis of β-benzamido TACE inhibitors, which are important in the development of therapeutic agents targeting various diseases (Xing, 2009).

Safety and Hazards

While specific safety and hazards information for 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is not available, it’s important to handle all chemicals with appropriate safety measures. For example, Sigma-Aldrich sells a similar compound “as-is” without any warranty and recommends that the buyer assumes responsibility to confirm product identity and/or purity .

特性

IUPAC Name |

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASJLNHFKRGNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)

![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)

![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)